3,6-Dimethoxybenzene-1,2-diamine

Overview

Description

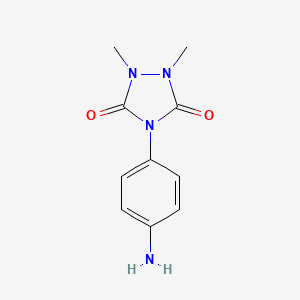

3,6-Dimethoxybenzene-1,2-diamine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of two methoxy groups and two amine groups attached to a benzene ring. This compound has been utilized in the preparation of diverse structures, including benzimidazolequinones and azobenzenes, which have potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 3,6-Dimethoxybenzene-1,2-diamine has been achieved through the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene. This process involves palladium catalysis in ethyl acetate, which results in the isolation of the diamine as the sole product . Additionally, 3,6-Dimethoxy-2-(cycloamino)anilines have been used as precursors in a one-pot synthesis method to create halogenated benzimidazoles and benzimidazolequinones, employing hydrogen peroxide and hydrohalic acid for the oxidation process .

Molecular Structure Analysis

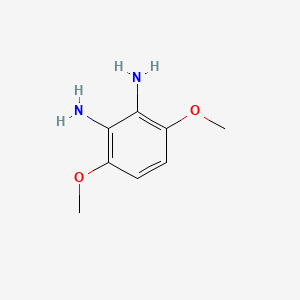

The molecular structure of 3,6-Dimethoxybenzene-1,2-diamine consists of a benzene ring with two methoxy groups at the 3 and 6 positions and two amine groups at the 1 and 2 positions. This arrangement of substituents plays a crucial role in its reactivity and the types of chemical transformations it can undergo .

Chemical Reactions Analysis

3,6-Dimethoxybenzene-1,2-diamine is a versatile intermediate that can undergo various chemical reactions. It can be converted into 4,7-Dimethoxy-2-methyl-1H-benzimidazole, which is a building block for imidazobenzo(hydro)quinones . Furthermore, it can participate in inverse electron demand Diels-Alder reactions as part of the synthesis of 3,6-diacyl-1,2,4,5-tetrazines . The compound's reactivity is also demonstrated in the synthesis of azobenzenes, where it is used to create 3,3'-dimethoxyl-4,4'-diaminoazobenzene .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,6-Dimethoxybenzene-1,2-diamine are not detailed in the provided papers, its structure suggests that it would exhibit properties typical of aromatic amines and ethers. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amine groups, and stability of the methoxy groups under certain conditions. The presence of the amine groups also implies basicity, which could affect its reactivity in acid-base sensitive reactions .

Scientific Research Applications

Synthesis and Derivatives

- 3,6-Dimethoxybenzene-1,2-diamine, synthesized through hydrogenation under palladium catalysis, is used as a precursor for creating 4,7-dimethoxy-2-methyl-1H-benzimidazole. This compound is a building block for the preparation of imidazobenzo(hydro)quinones (Besset & Morin, 2009).

Analytical Chemistry Applications

- 1,2-Diamino-4,5-dimethoxybenzene, closely related to 3,6-Dimethoxybenzene-1,2-diamine, is used in derivatization processes for assaying methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).

Materials Science and Battery Technology

- A derivative, 3,5-di-tert-butyl-1,2-dimethoxybenzene, shows potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Its electrochemical stability and solubility in carbonate-based electrolytes are notable (Zhang et al., 2010).

Organic Chemistry and Synthesis

- 3,6-Dimethoxy-2-(cycloamino)anilines, structurally related to 3,6-Dimethoxybenzene-1,2-diamine, are used in the synthesis of novel ring-fused halogenated benzimidazoles or benzimidazolequinones (Sweeney et al., 2018).

Polymer Science

- Related compounds like Poly(1,3-dimethoxybenzene) have been synthesized for potential applications in polymer science. These polymers retain the methoxy groups and offer unique structural and electrical properties (Martínez et al., 1998).

Energy Storage Applications

- 1,4‐Dimethoxybenzene derivatives, closely related to 3,6-Dimethoxybenzene-1,2-diamine, are used as catholytes in non‐aqueous redox flow batteries due to their high open‐circuit potentials and electrochemical reversibility (Jingjing Zhang et al., 2017).

Chemistry of Substituted Benzenes

- 3,6-Dimethoxybenzene-1,2-diamine and its derivatives demonstrate diverse reactivity patterns in chemical syntheses, such as SNAr reactions with other aromatic compounds (Ibata et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Dimethoxybenzene, indicates that it is a combustible liquid and harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Relevant Papers The relevant papers retrieved discuss the synthesis of 3,6-Dimethoxybenzene-1,2-diamine and its use as a building block for the preparation of imidazobenzo(hydro)quinones . Another paper discusses the physical and chemical properties of this compound .

properties

IUPAC Name |

3,6-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMWDRKZNGZIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

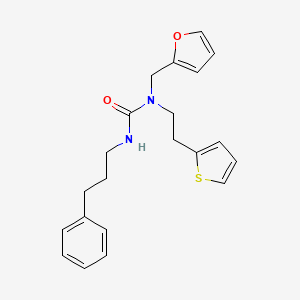

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)

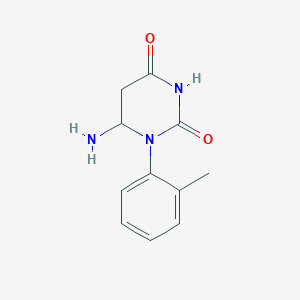

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)

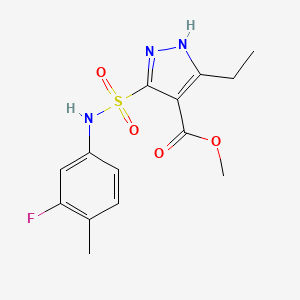

![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)